1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride is a chemical compound with significant implications in various scientific fields. It belongs to the class of tetrahydroquinoline derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound is primarily utilized in laboratory settings and is classified under organic acids due to the presence of the carboxylic acid functional group.
The compound can be sourced from various chemical suppliers and is often used in research laboratories. It is classified as a non-ionic organic buffering agent, particularly useful in biological applications where maintaining a stable pH is critical. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental setups .
The synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride can be achieved through several methods:
These methods yield varying degrees of success, with reported yields ranging from 30% to 99% depending on the specific conditions and reagents used.
The molecular formula of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is with a molecular weight of approximately 201.66 g/mol. The structure features a fused bicyclic system characteristic of tetrahydroquinolines, with a carboxylic acid group at position four.
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride participates in various chemical reactions typical for carboxylic acids and amines. Notable reactions include:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride largely depends on its interactions at the molecular level within biological systems. It has been noted for its potential effects on various biochemical pathways:
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride finds applications primarily in scientific research:
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold emerged as a structurally constrained analog of phenylalanine, first synthesized via the Pictet-Spengler reaction in 1911. This reaction condensed phenethylamine with aldehydes under acidic conditions, yielding the THQ core—a pivotal advancement for generating bioactive alkaloid mimics [7] [9]. Early studies identified THQ derivatives in natural antibiotics like saframycins and naphthyridinomycin, which exhibited potent antitumor properties through DNA intercalation and topoisomerase inhibition. These discoveries highlighted the scaffold’s role as a privileged structure in medicinal chemistry, driving systematic exploration of its derivatives [6] [7].
The synthesis of 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride (THQ-4-COOH·HCl) leveraged this foundational chemistry. Modifications focused on optimizing ring-closure efficiency and stereoselectivity. For example, chiral auxiliaries like Andersen reagent enabled enantioselective synthesis, while catalytic hydrogenation methods improved diastereoselectivity in fused-ring systems [9]. The hydrochloride salt form was developed to enhance solubility and stability, addressing limitations of the free carboxylic acid [7]. Key milestones include the adaptation of Pictet-Spengler conditions for carboxylated analogs and the use of alternative acid catalysts (e.g., HBr) to avoid mutagenic byproducts [10].
Table 1: Key Synthetic Advances in THQ-4-COOH·HCl Development | Year | Innovation | Significance | Yield | |-----------|----------------|-------------------|-----------| | 1911 | Pictet-Spengler reaction | First THQ scaffold synthesis | ~40% | | 1990s | HCl salt formation | Improved solubility/stability | >85% | | 2010s | Chiral catalyst systems | Enantioselective synthesis | 70-90% | | 2020s | Biocatalytic methods | Sustainable production | Under study |
THQ-4-COOH·HCl and its analogs have transitioned from broad-spectrum antimicrobials to precision oncology agents. Early derivatives like virantmycin demonstrated antiviral and antifungal activity by disrupting microbial membrane integrity [9]. Contemporary research focuses on molecular-targeted therapies, particularly in apoptosis regulation. Derivatives of THQ-4-COOH·HCl act as dual Bcl-2/Mcl-1 inhibitors, disrupting protein-protein interactions that allow cancer cells to evade cell death. Compound 11t (a THQ-3-carboxylic acid analog) achieved a Ki of 5.2 µM against Bcl-2 and induced caspase-3-mediated apoptosis in Jurkat leukemia cells [3].
Simultaneously, THQ-4-COOH·HCl serves as a scaffold for aminopeptidase N (APN) inhibitors. APN promotes tumor metastasis by degrading extracellular matrix proteins. Derivatives bearing the THQ-4-carboxylic acid motif (e.g., compound 12h) inhibit APN with IC~50~ values comparable to bestatin (6.28 ± 0.11 µM vs. 5.55 ± 0.01 µM), impairing tumor cell invasion in vitro [4]. These dual therapeutic roles underscore the scaffold’s versatility.
Table 2: Pharmacological Targets of THQ-4-Carboxylic Acid Derivatives | Therapeutic Area | Molecular Target | Key Compound | Activity | Reference | |------------------------|----------------------|-------------------|-------------|---------------| | Oncology | Bcl-2/Mcl-1 | 11t (THQ-3-COOH) | Ki = 5.2 µM; apoptosis induction | [3] | | Oncology | Aminopeptidase N | 12h | IC~50~ = 6.28 µM; anti-metastatic | [4] | | Immunology | HDACs | Unspecified analogs | Epigenetic modulation | [4] | | Neuropharmacology | NMDA receptors | L-689,560 | Neuroprotection | [9] |
The pharmacological profile of THQ-4-COOH·HCl is distinct from its isomers due to carboxylate positioning and stereoelectronic effects:
Table 3: Structure-Activity Relationships of THQ Carboxylic Acid Derivatives | Compound | CAS No. | Carboxylate Position | Primary Target | Key Pharmacological Advantage | |-----------------------------|--------------|--------------------------|---------------------|----------------------------------| | THQ-4-COOH·HCl | 13337-69-4 | 4 | APN, NMDA receptors | Enhanced zinc chelation in exopeptidases | | (R)-THQ-4-COOH·HCl | 2832712-57-7 | 4 (chiral center) | Selective APN inhibition | Stereospecific target engagement | | THQ-3-COOH·HCl (Tic) | 41994-51-8 | 3 | Bcl-2/Mcl-1 | Optimal hydrophobic pocket binding | | 2-Methyl-THQ-4-COOH·HCl | 1779125-04-0 | 4 (C2 methylated) | Undisclosed | Improved metabolic stability |
The scaffold’s versatility is further evidenced by hybrid derivatives like 2-methyl-THQ-4-COOH·HCl (CAS 1779125-04-0), where C2 alkylation sterically hinders dehydrogenation, prolonging half-life in vivo [8]. Such modifications exemplify rational design strategies balancing target potency and drug-like properties.
Table 4: Key Tetrahydroquinoline Derivatives Discussed | Compound Name | CAS Number | Molecular Formula | Relevance | |------------------------------------------|----------------|------------------------|---------------| | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | 13337-69-4 | C~10~H~11~NO~2~ | Core scaffold | | (R)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride | 2832712-57-7 | C~10~H~12~ClNO~2~ | Stereospecific derivative | | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | 41994-51-8 | C~10~H~12~ClNO~2~ | Positional isomer | | 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride | 1779125-04-0 | C~11~H~14~ClNO~2~ | Stabilized analog |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7